molecular formula C12H13ClO3 B4973399 3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde

3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde

Cat. No.: B4973399
M. Wt: 240.68 g/mol
InChI Key: OGTYUJWHNCMSAO-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde is an organic compound characterized by the presence of a chloro group, a methoxy group, and a 2-methylprop-2-enoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde can be achieved through a multi-step process. One common method involves the esterification of 3-chloro-4-methoxybenzaldehyde with an appropriate alcohol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzoic acid.

    Reduction: 3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the 2-methylprop-2-enoxy group.

    4-Methoxy-3-methylbenzaldehyde: Contains a methoxy and methyl group but lacks the chloro and 2-methylprop-2-enoxy groups.

    2-Chloro-4-methoxybenzaldehyde: Similar but with the chloro group in a different position.

Uniqueness

3-Chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde is unique due to the presence of the 2-methylprop-2-enoxy group, which can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-chloro-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTYUJWHNCMSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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